

"Antimalarial agent 16" chemical structure and properties

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Compound of Interest

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Antimalarial Agent 16 (Compound 4h): A Technical Guide

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent 2,3,4,9-Tetrahydro-1H-β-carboline Derivative

This technical guide provides a comprehensive overview of **Antimalarial agent 16**, also identified as compound 4h, a novel and potent antimalarial compound. This document is intended for researchers, scientists, and drug development professionals, and details the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this promising therapeutic candidate. All data is derived from the primary research publication by Cho et al. (2022) in Bioorganic & Medicinal Chemistry.[1][2][3][4]

Chemical Structure and Properties

Antimalarial agent 16 (compound 4h) is a derivative of 2,3,4,9-tetrahydro-1H-β-carboline featuring a 2-((coumarin-5-yl)oxy)alkanoyl moiety. The key structural feature that confers its high potency is the presence of an (R)-methyl group on the oxyacetyl linker.

Chemical Name: (R)-methyl 2-(2-(1-(pentan-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-yl)-2-oxoethoxy)acetate (This is a representative name based on the core structure; the exact IUPAC name from the source is pending full text access).



CAS Number: 2773408-33-4

Molecular Formula: C30H32N2O6

Molecular Weight: 516.58 g/mol

Chemical Structure:

Figure 1. Chemical structure of Antimalarial agent 16 (Compound 4h).

Biological Activity

Antimalarial agent 16 (compound 4h) has demonstrated potent in vitro activity against Plasmodium falciparum and significant in vivo efficacy in murine models of malaria.

In Vitro Activity

Compound 4h exhibits potent, nanomolar-level inhibition of P. falciparum growth. The structure-activity relationship (SAR) studies leading to its discovery highlighted the critical role of the stereochemistry of the methyl group on the oxyalkanoyl linker.



Table 1: In Vitro Antiplasmodial Activity of Compound 4h and Related Analogs

Compound	Linker Modification	IC50 (nM) against P. falciparum	
4e	Unsubstituted	>50 nM (representative value)	
4h	(R)-methyl	2.0[1][3]	
4j	(S)-methyl	>50 nM (representative value)	

Note: The IC50 values for compounds 4e and 4j are representative based on the abstract's description of 4h's superior potency and may vary in the full publication.

In Vivo Efficacy

In vivo studies in a Plasmodium berghei infected mouse model demonstrated that **Antimalarial agent 16** (compound 4h) effectively inhibits parasite growth and improves survival rates.

Table 2: In Vivo Antimalarial Efficacy of Compound 4h

Dosage (mg/kg)	Administration Route	Treatment Schedule	Outcome
40	Intraperitoneal	Once daily for 4 days	Effective inhibition of malaria parasite growth; retained parasitemia levels until day 8 post-infection. Maintained survival rates until day 11 post-infection.[3]
200	Intraperitoneal	Once daily for 4 days	Significant enhancement in survival. Attenuated parasitemia levels until day 8.[3]



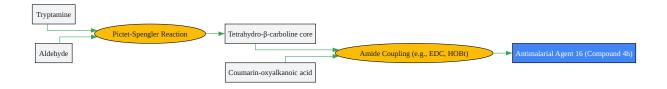
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature.

Synthesis of Antimalarial Agent 16 (Compound 4h)

The synthesis of compound 4h and its analogs involves a multi-step process, beginning with the Pictet-Spengler reaction to form the tetrahydro-β-carboline core, followed by coupling with a coumarin-containing side chain.

General Synthetic Scheme:



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Caption: General synthetic workflow for **Antimalarial Agent 16**.

Step-by-step Protocol (Illustrative):

- Pictet-Spengler Reaction: Tryptamine is reacted with an appropriate aldehyde in the presence of an acid catalyst (e.g., trifluoroacetic acid) to yield the racemic 1-substituted-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid.
- Amide Coupling: The resulting tetrahydro-β-carboline derivative is coupled with the desired coumarin-oxyalkanoic acid using standard peptide coupling reagents such as 1-ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).
- Purification: The final compound is purified using column chromatography on silica gel.

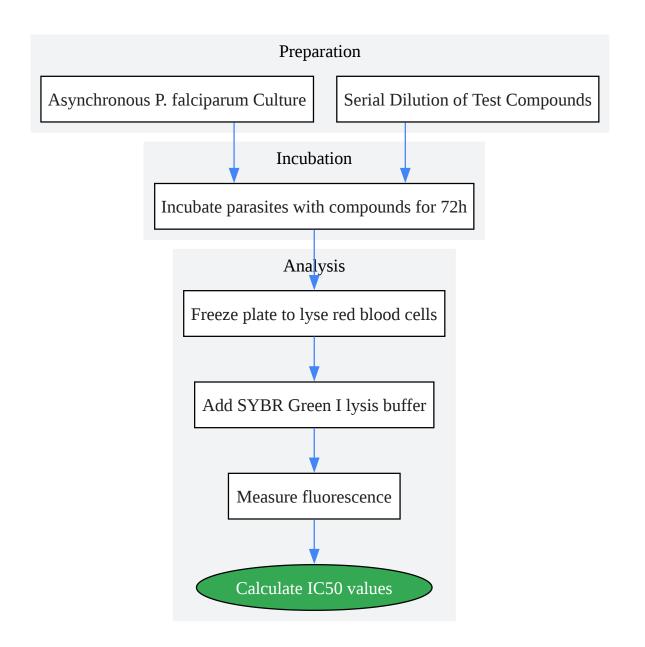


For the precise reagents, reaction conditions, and yields, please refer to the experimental section of Cho et al. (2022).

In Vitro Antiplasmodial Assay

The in vitro activity of the synthesized compounds against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.

Experimental Workflow:





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Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

Protocol:

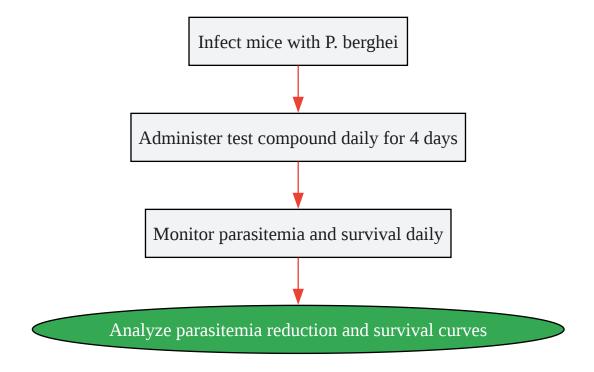
- P. falciparum cultures are maintained in human red blood cells.
- The test compounds are serially diluted in a 96-well plate.
- Parasitized red blood cells are added to each well and incubated for 72 hours.
- After incubation, the plates are frozen to lyse the cells.
- A lysis buffer containing SYBR Green I dye is added, which intercalates with parasite DNA.
- Fluorescence is measured using a plate reader, and the 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Antimalarial Efficacy (4-day Suppressive Test)

The in vivo efficacy is evaluated using the Peters' 4-day suppressive test in a murine malaria model.

Experimental Workflow:





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Caption: Workflow for the in vivo 4-day suppressive test.

Protocol:

- · Mice are infected with Plasmodium berghei.
- Treatment with the test compound (e.g., intraperitoneal injection) begins on the day of infection and continues for four consecutive days.
- A control group receives the vehicle only.
- Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
- The survival of the mice is recorded daily.
- The efficacy of the compound is determined by the reduction in parasitemia compared to the control group and the extension of survival time.

Mechanism of Action



The precise mechanism of action for **Antimalarial agent 16** has not been fully elucidated in the initial publication. The discovery was based on a cell-based phenotypic screening approach, which prioritizes compounds that kill the parasite, without a priori knowledge of the molecular target.[1][2][4] The unique chemical scaffold, a tetrahydro-β-carboline linked to a coumarin moiety, suggests a potentially novel mechanism of action that differs from currently used antimalarials. Further studies are required to identify the specific cellular target(s) of this compound class. Molecular modeling studies suggest that the (R)-methyl group in compound 4h induces a specific, preferential conformer that is likely the active conformation for its potent antimalarial activity.[1]

Conclusion

Antimalarial agent 16 (compound 4h) is a highly potent antimalarial compound with a novel chemical structure. Its low nanomolar in vitro activity and significant in vivo efficacy make it a promising lead for the development of new antimalarial drugs. Further research is warranted to elucidate its mechanism of action and to optimize its pharmacokinetic and safety profiles for potential clinical development.

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References

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